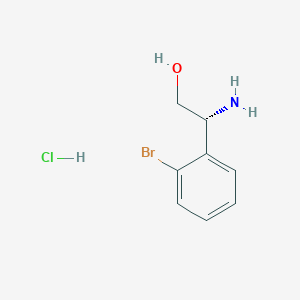

(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

Description

BenchChem offers high-quality (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGMOICMCKSHB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (R)-2-Amino-2-(2-Bromophenyl)ethan-1-ol Hydrochloride

This technical guide provides an in-depth analysis of (R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride , a privileged chiral building block used in the synthesis of complex pharmaceutical intermediates, particularly chiral nitrogen heterocycles like indolines and isoquinolines.

Introduction & Core Utility

(R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a high-purity chiral amino alcohol characterized by an ortho-bromo substitution on the phenyl ring. This specific structural motif—combining a chiral benzylic amine, a primary alcohol, and an aryl halide—makes it a "privileged scaffold" in medicinal chemistry.

Its primary utility lies in its ability to undergo intramolecular cyclization . The ortho-bromide serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type), allowing the pendant amine or alcohol to attack the aromatic ring, thereby forming fused bicyclic systems such as indolines , dihydroisoquinolines , and benzoxazines . These scaffolds are ubiquitous in bioactive molecules targeting CNS receptors and kinases.

Nomenclature & Synonyms

Accurate identification is critical for procurement and patent searches. The compound is often referenced by its IUPAC name or as a derivative of phenylglycinol.

Primary Identifiers

| Category | Identifier |

| Common Name | (R)-2-Bromo-phenylglycinol hydrochloride |

| IUPAC Name | (2R)-2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride |

| CAS Number (HCl Salt) | 1391417-05-2 |

| CAS Number (Free Base) | 1213220-84-8 |

| MDL Number | MFCD09253606 (Free Base) |

Synonym Ontology

-

(R)-2-(2-Bromophenyl)-2-aminoethanol hydrochloride

-

(R)-

-Amino-2-bromobenzeneethanol hydrochloride -

(R)-1-(2-Bromophenyl)-2-hydroxyethylamine hydrochloride

-

(R)-2-Amino-2-(2-bromophenyl)ethanol HCl

Physicochemical Properties

The hydrochloride salt is preferred for stability and handling, as the free base amino alcohol can be hygroscopic and prone to oxidation.

| Property | Value | Note |

| Molecular Formula | C | Salt form |

| Molecular Weight | 252.54 g/mol | HCl Salt |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | >200 °C (Decomposes) | Typical for amino acid salts |

| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, DCM) |

| Chirality | (R)-Enantiomer | >98% ee (typical commercial grade) |

| H-Bond Donors | 3 | NH |

Synthetic Utility & Applications

Workflow A: Synthesis of Chiral Indolines (Intramolecular Cyclization)

The most powerful application of this scaffold is the synthesis of chiral indolines via intramolecular N-arylation . This reaction preserves the stereocenter, providing a direct route to enantiopure heterocycles found in alkaloids and drug candidates.

Mechanism:

-

Protection: The primary alcohol is typically protected (e.g., as a silyl ether) or converted to a leaving group if a different ring size is desired.

-

Cyclization: Palladium-catalyzed cross-coupling engages the amine (NH) and the ortho-bromide (Ar-Br).

Protocol Overview:

-

Catalyst: Pd(OAc)

/ BINAP or Pd -

Base: NaO^t^Bu or Cs

CO -

Solvent: Toluene or 1,4-Dioxane (100°C).

-

Outcome: Formation of the 5-membered nitrogen ring (Indoline core).

Workflow B: Synthesis of Chiral Oxazolines (Ligand Design)

This compound is a precursor to Box (Bis-oxazoline) ligands, which are essential for asymmetric catalysis.

-

Condensation: Reaction with nitriles or carboxylic acids.

-

Cyclization: Activation of the alcohol (e.g., with SOCl

or MsCl) forces cyclization onto the amide carbonyl oxygen. -

Result: A chiral oxazoline with a bulky 2-bromophenyl group, which can be further functionalized (e.g., Suzuki coupling) to tune steric bulk.

Visualization: Synthetic Pathways

Figure 1: Divergent synthetic pathways utilizing the (R)-2-amino-2-(2-bromophenyl)ethan-1-ol scaffold. The ortho-bromo group serves as a versatile handle for ring closure or functionalization.

Handling & Stability Protocols

As a hydrochloride salt, the compound is relatively stable but requires specific handling to maintain enantiomeric purity and chemical integrity.

-

Hygroscopicity: The salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C .

-

Free Base Liberation:

-

To use in non-polar solvents or metal-catalyzed reactions, liberate the free base immediately prior to use.

-

Protocol: Suspend in CH

Cl

-

-

Racemization Risk: Avoid strong bases at high temperatures for prolonged periods, as benzylic protons can be acidic, potentially leading to partial racemization.

References

-

Sigma-Aldrich. (2024). (R)-2-Amino-2-(2-bromophenyl)ethanol Product Specification. Link

-

BLD Pharm. (2024).[2] Certificate of Analysis: CAS 1213220-84-8.[3][4] Link

- Buchwald, S. L., et al. (1996). "Palladium-Catalyzed Intramolecular Amination of Aryl Halides." Journal of the American Chemical Society. (Foundational methodology for converting 2-bromo-phenethylamines/glycinols to indolines).

-

ChemScene. (2024). Product Monograph: (R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride. Link

Sources

Chiral Amino Alcohol Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Chiral 1,2- and 1,3-amino alcohols represent a "privileged scaffold" in medicinal chemistry. Their bifunctional nature—comprising a hydrogen-bond donating hydroxyl group and a basic amine—allows them to serve as critical pharmacophores in protease inhibitors, adrenergic receptor antagonists (beta-blockers), and sphingosine mimics. Beyond their role as active pharmaceutical ingredients (APIs), they are the foundational precursors for Evans oxazolidinones and Corey-Bakshi-Shibata (CBS) catalysts, making them indispensable tools in asymmetric synthesis.

This guide provides a rigorous technical analysis of the synthesis, quality control, and application of these building blocks, moving beyond basic textbook definitions to address scalability, safety, and stereochemical integrity.

Part 1: Structural Significance & Pharmacophore Mapping

The utility of chiral amino alcohols stems from their ability to enforce rigid conformational restrictions while offering distinct vectoral presentation of H-bond donors and acceptors.[1]

The "Chelation Effect" in Binding

In drug design, the 1,2-amino alcohol motif often mimics the transition state of peptide bond hydrolysis.

-

H-Bonding Network: The hydroxyl proton acts as a donor, while the amine nitrogen (often protonated at physiological pH) acts as a positive charge center or H-bond donor/acceptor.

-

Rigidity: When incorporated into heterocycles (e.g., oxazolines, morpholines), the vicinal substitution pattern locks the conformation, reducing the entropic penalty of binding to a receptor.

Strategic Synthesis Decision Matrix

Selecting the correct synthetic route depends on the starting material availability and the required enantiomeric excess (ee).

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and starting material availability.

Part 2: Synthetic Methodologies (The "How-To")

While asymmetric catalysis (Sharpless, Noyori) is elegant, the reduction of chiral amino acids remains the workhorse of industrial medicinal chemistry due to the low cost of L-amino acids (the "Chiral Pool").

The Problem with Lithium Aluminum Hydride (LAH)

Historically, LAH was the standard reducing agent. However, it presents significant drawbacks for scale-up:[2]

-

Safety: Pyrophoric handling and vigorous hydrogen evolution.

-

Workup: Formation of "aluminum emulsions" that trap product and lower yield.

-

Selectivity: Poor tolerance of other reducible functional groups (esters, amides).

The Superior Alternative: The McKennon-Meyers Protocol

The reduction using Sodium Borohydride (NaBH₄) and Iodine (I₂) in THF is the industry-preferred method. It generates borane (BH₃·THF) in situ, which reduces the amino acid to the amino alcohol via an amino-borane complex.

Mechanism of Action:

-

The carboxylic acid is reduced to a borate ester/alcohol.

-

The amine forms a stable

complex, which must be broken during workup (this is the step where most yields are lost if done incorrectly).

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Scalable Reduction of L-Phenylalanine to L-Phenylalaninol Reference: Adapted from McKennon, M. J.; Meyers, A. I. J. Org. Chem. 1993, 58, 3568.[3][4]

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| L-Phenylalanine | 1.0 | Substrate (Chiral Source) |

| NaBH₄ | 2.5 | Hydride Source |

| Iodine (I₂) | 1.0 | Activator (Generates Borane) |

| THF (Anhydrous) | Solvent | Medium (0.5 M conc.) |

| Methanol | Excess | Quench |

| KOH (20% aq) | Excess | Hydrolysis of N-B complex |

Step-by-Step Methodology

-

System Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer (magnetic stirring often fails due to slurry viscosity). Flush with Nitrogen.[5]

-

Pre-Charge: Add NaBH₄ (2.5 eq) and L-Phenylalanine (1.0 eq) to the flask. Add anhydrous THF. The amino acid will likely remain as a suspension.

-

Activation (Critical Step): Dissolve Iodine (1.0 eq) in THF in the addition funnel. Add dropwise to the reaction mixture at 0°C.

-

Observation: Hydrogen gas (

) will evolve. The solution color will transition from dark red (iodine) to colorless as the iodine is consumed to form borane.

-

-

Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux for 18 hours.

-

Causality: Reflux ensures complete reduction of the carboxylate and formation of the stable amine-borane complex.

-

-

Quench: Cool to room temperature. Carefully add Methanol until the mixture becomes clear.

-

Safety: This destroys excess hydride.

-

-

Hydrolysis of N-B Complex: Evaporate the solvent to a paste. Add 20% aqueous KOH and reflux for 4 hours.

-

Why? The amine is complexed with boron (

). Simple acid/base extraction will not recover the product. Strong base hydrolysis is required to free the amine.

-

-

Extraction: Extract with Methylene Chloride (DCM), dry over

, and concentrate.

Figure 2: Workflow for the McKennon-Meyers reduction. The KOH hydrolysis step is the critical failure point if omitted.

Part 4: Applications in Drug Design

HIV Protease Inhibitors

The hydroxyethylamine isostere found in drugs like Amprenavir and Darunavir is directly derived from chiral amino alcohol logic. The hydroxyl group binds to the catalytic aspartic acid residues in the HIV protease active site, mimicking the tetrahedral transition state.

Chiral Auxiliaries (Evans Oxazolidinones)

Amino alcohols are the precursors to Evans Auxiliaries, used to control stereochemistry in aldol and alkylation reactions.

-

Synthesis: Amino Alcohol + Diethyl Carbonate

Oxazolidinone. -

Utility: The steric bulk of the amino alcohol side chain (e.g., Isopropyl from Valinol, Benzyl from Phenylalaninol) blocks one face of the enolate, forcing incoming electrophiles to attack from the opposite side.

Part 5: Quality Control & Stereochemical Analysis[7]

Validating the optical purity of the product is non-negotiable. A simple rotation (

Method A: Marfey’s Analysis (HPLC)

Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

-

Principle: Reacts with the amino group to convert enantiomers (L- and D-amino alcohol) into diastereomers.

-

Detection: These diastereomers have distinct retention times on standard C18 HPLC columns and high UV absorbance (340 nm).

-

Advantage: Does not require a chiral column; extremely sensitive.

Method B: Mosher’s Acid (NMR)

Derivatization with

-

Principle: Forms diastereomeric amides/esters.

-

Analysis: Analyze using

NMR or

References

-

McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives."[6] Journal of Organic Chemistry, 1993 , 58(13), 3568-3571.

-

Bhaskar Kanth, J. V.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[6] Journal of Organic Chemistry, 1991 , 56(20), 5964-5965.[6]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996 , 96(2), 835-876.

-

Marfey, P. "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications, 1984 , 49, 591.

-

Ghosh, A. K.; Bilcer, G.; Schiltz, G. "Syntheses of FDA Approved HIV Protease Inhibitors." Synthesis, 2001 , 15, 2203-2229.

Sources

An In-depth Technical Guide to the Synthesis and Application of 2-Bromophenyl Chiral Ethanol Derivatives

Abstract

This technical guide provides a comprehensive review of the synthesis, characterization, and applications of 2-bromophenyl chiral ethanol derivatives. These compounds are pivotal intermediates in the pharmaceutical and fine chemical industries, primarily owing to their utility as chiral building blocks for complex molecular architectures. This document delves into the principal asymmetric synthetic methodologies, including biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and Noyori asymmetric hydrogenation, offering detailed mechanistic insights and experimental protocols. Furthermore, it explores the derivatization of these chiral alcohols into other valuable compounds, such as β-amino alcohols, and discusses their emerging applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and utility of these important chiral synthons.

Introduction: The Significance of 2-Bromophenyl Chiral Ethanols

Chiral secondary alcohols are fundamental structural motifs in a vast array of biologically active molecules and functional materials. Among these, 1-(2-bromophenyl)ethanol, in its enantiomerically pure (R) and (S) forms, stands out as a particularly versatile intermediate. The presence of the ortho-bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The adjacent chiral hydroxyl group offers a stereochemical control element, crucial for the synthesis of enantiomerically pure downstream products.

The primary utility of these derivatives lies in their role as precursors to more complex chiral molecules, especially in the pharmaceutical industry. For instance, chiral β-amino alcohols, readily synthesized from 2-bromophenyl chiral ethanols, are core components of many drugs.[1] This guide will provide a detailed exploration of the key methods for accessing these valuable chiral alcohols with high enantiopurity.

Asymmetric Synthesis of 1-(2-Bromophenyl)ethanol

The most prevalent and efficient route to enantiomerically enriched 1-(2-bromophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Several catalytic systems have been developed to achieve high enantioselectivity and yield.

Biocatalytic Asymmetric Reduction

Enzyme-catalyzed reductions offer an environmentally benign and highly selective approach to chiral alcohol synthesis. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.

Mechanism of Biocatalytic Reduction: ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a facial-selective hydride transfer from NADPH to the carbonyl carbon. This results in the formation of one enantiomer of the alcohol with high stereospecificity. The cofactor is regenerated in situ, often using a sacrificial alcohol like isopropanol, making the process catalytic.

Experimental Protocol: Asymmetric Reduction of 2-Bromoacetophenone using Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants [2]

-

Reaction Setup: In a suitable vessel, prepare a Tris-HCl buffer solution (50 mM, pH 7.0) containing 30% (v/v) 2-propanol.

-

Component Addition: To the buffer, add 2-bromoacetophenone to a final concentration of 10 mM, NADP+ to a final concentration of 1.0 mM, and the desired TeSADH mutant (e.g., ΔP84/A85G or P84S/I86A) to a final concentration of 1.6 μM.[2]

-

Reaction Conditions: The reaction mixture is shaken at 50 °C and 180 rpm for 12 hours.[2]

-

Work-up and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The conversion is determined by gas chromatography (GC), and the enantiomeric excess (ee) is determined by chiral GC analysis.

Causality Behind Experimental Choices:

-

Tris-HCl Buffer (pH 7.0): Provides a stable pH environment for optimal enzyme activity.

-

2-Propanol: Serves as both a co-solvent to enhance the solubility of the hydrophobic ketone and as a sacrificial co-substrate for the in-situ regeneration of the NADPH cofactor.

-

TeSADH Mutants: Specific mutants are chosen to favor the formation of either the (R)- or (S)-enantiomer. For example, the ΔP84/A85G TeSADH mutant typically yields the (S)-alcohol, while the P84S/A85G mutant can produce the (R)-alcohol with certain substrates.[2][3]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[4][5][6]

Mechanism of CBS Reduction: [5]

-

Catalyst-Borane Complex Formation: The borane source (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

-

Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric hindrance between its larger substituent and the catalyst's chiral framework.

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. This stereoselective transfer is directed by the chiral scaffold of the catalyst.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated for the next catalytic cycle. Subsequent acidic work-up liberates the chiral alcohol.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: CBS Reduction of 2-Bromoacetophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the (R)- or (S)-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C.

-

Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents) to the catalyst solution.

-

Substrate Addition: After stirring for 15 minutes, cool the mixture to -78 °C and add a solution of 2-bromoacetophenone in anhydrous THF dropwise.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol, followed by 1N HCl. Warm the mixture to room temperature and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly efficient method for the reduction of ketones using a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral transition metal catalyst, typically based on ruthenium.[7][8]

Mechanism of Asymmetric Transfer Hydrogenation: The Noyori-type ATH mechanism involves a metal-ligand bifunctional catalyst. The ruthenium catalyst, bearing a chiral diamine ligand, facilitates the transfer of a hydride from the hydrogen donor to the ketone. The amine ligand participates in the hydrogen transfer, and the chirality of the ligand dictates the facial selectivity of the reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Bromoacetophenone with a Ru(II) Catalyst [7]

-

Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine the oxo-tethered N-sulfonyldiamine-ruthenium(II) complex (e.g., (S,S)-2, at a substrate-to-catalyst ratio of 1000:1), 2-bromoacetophenone (5 mmol), potassium formate (5 mmol), water (4 mL), ethyl acetate (2.5 mL), and formic acid (15 mmol).[7]

-

Reaction Conditions: Stir the mixture vigorously at 60 °C for 4 hours.[7]

-

Work-up: After completion (monitored by GC), extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Analysis: Determine the yield and enantiomeric excess by GC and/or HPLC analysis.

Causality Behind Experimental Choices:

-

Formic Acid/Potassium Formate: This mixture serves as the hydrogen source for the reduction.

-

Water/Ethyl Acetate: This biphasic solvent system can enhance reaction rates and selectivity.

-

Ruthenium Catalyst: The specific chiral ligand on the ruthenium center is responsible for inducing asymmetry in the product.

Comparison of Synthetic Methods

| Method | Catalyst | Hydrogen Source | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |

| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., TeSADH) | Isopropanol | >99[9] | >99[9] | High selectivity, mild conditions, environmentally friendly. | Requires specific enzymes, may have substrate limitations. |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃·SMe₂ or BH₃·THF) | High | >95[4] | Broad substrate scope, predictable stereochemistry. | Requires stoichiometric borane, sensitive to moisture.[6] |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) Complex | Formic Acid/Triethylamine or Isopropanol | 98[7] | 82-96[9] | High catalyst turnover, operational simplicity. | Catalyst can be expensive, may require optimization for high ee. |

Characterization of 1-(2-Bromophenyl)ethanol

The synthesized chiral alcohol is characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the structure. For (S)-1-(2-bromophenyl)ethanol, the following characteristic peaks are observed (400 MHz, CDCl₃): δ 7.57 (d, J= 7.7 Hz, 1H, Ar-H), 7.50 (d, J= 7.9 Hz, 1H, Ar-H), 7.32 (t, J= 7.5 Hz, 1H, Ar-H), 7.11 (t, J= 7.2 Hz, 1H, Ar-H), 5.21 (q, J= 6.3 Hz, 1H, CHOH), 2.44 (s, 1H, OH), 1.46 (d, J= 6.4 Hz, 3H, CH₃).[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework. For (S)-1-(2-bromophenyl)ethanol, the peaks are (100 MHz, CDCl₃): δ 145.0, 133.0, 129.1, 128.2, 127.0, 122.0, 69.5, 23.9.[10]

-

Chiral HPLC/GC: To determine the enantiomeric excess, the sample is analyzed using a chiral stationary phase. The two enantiomers will have different retention times, allowing for their quantification.

Applications and Derivatization

The primary value of 2-bromophenyl chiral ethanols lies in their utility as synthons for more complex molecules.

Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a critical class of compounds in medicinal chemistry.[1] A common route to their synthesis involves the conversion of a chiral alcohol to a leaving group, followed by nucleophilic substitution with an amine.

Caption: General workflow for the synthesis of chiral β-amino alcohols.

Use in Chiral Ligand Synthesis

The chiral backbone of 1-(2-bromophenyl)ethanol can be incorporated into the structure of chiral ligands for asymmetric catalysis. The hydroxyl group can be used as a coordination site or as a point of attachment for phosphine or other coordinating groups. The bromo-substituted phenyl ring allows for further modification via cross-coupling reactions to build more complex ligand architectures.

Potential in Materials Science

While less documented, the bifunctional nature of 2-bromophenyl chiral ethanols suggests potential applications in materials science. The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the bromo-phenyl moiety can be used to introduce specific electronic or photophysical properties into polymers or other materials.

Conclusion

2-Bromophenyl chiral ethanol derivatives are highly valuable and versatile building blocks in modern organic synthesis. The development of efficient and highly enantioselective methods for their preparation, particularly through the asymmetric reduction of 2-bromoacetophenone, has made these compounds readily accessible. Biocatalysis, CBS reduction, and asymmetric transfer hydrogenation each offer distinct advantages, allowing chemists to choose the most suitable method based on their specific needs. The ability to readily convert these chiral alcohols into other important synthons, such as β-amino alcohols, ensures their continued importance in the discovery and development of new pharmaceuticals and functional materials.

References

-

Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

-

(n.d.). Retrieved February 15, 2026, from [Link]

-

Musa, M. M., Zandvoort, E., Garcia-Urdiales, E., & Minnaard, A. J. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 6(31), 20515-20524. [Link]

-

1-(2-Bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

(n.d.). Retrieved February 15, 2026, from [Link]

-

Musa, M. M., Zandvoort, E., & Minnaard, A. J. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. [Link]

-

(n.d.). Retrieved February 15, 2026, from [Link]

-

Al-Zuhairi, A. J. (2020). BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE. KFUPM ePrints. [Link]

-

(R)-1-(2-bromophenyl)ethanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 15, 2026, from [Link]

-

Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. Retrieved February 15, 2026, from [Link]

-

Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. (2023). Communications Chemistry, 6(1), 1-13. [Link]

-

(n.d.). Retrieved February 15, 2026, from [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(18), 11019-11030. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]

-

Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025, February 19). CNR-IRIS. [Link]

-

Corey–Bakshi–Shibata (CBS) Reduction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design and Synthesis of Chiral Spiro Ligands. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

-

Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ePrints Soton. [Link]

-

Investigation of a New Family of Chiral Ligands for Enantioselective Catalysis via Parallel Synthesis and High-Throughput Screen. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

-

Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

-

Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Molecules, 26(18), 5677. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. [Link]

-

Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). International Journal of Industrial Chemistry, 4(1), 1-7. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B, 6(4), 315-328. [Link]

- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021, September 19). Chemistry Stack Exchange. [Link]

-

Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490-13503. [Link]

-

ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

-

Alcohol dehydrogenase (ADH)-catalyzed reduction of acetophenone (1) to... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature, 588(7837), 254-260. [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. [Link]

-

(n.d.). Retrieved February 15, 2026, from [Link]

-

BIH-Ph promoted reductions of α-bromoacetophenone derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]

- 8. kanto.co.jp [kanto.co.jp]

- 9. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 10. iris.cnr.it [iris.cnr.it]

Technical Whitepaper: Stereochemical Divergence in 2-Amino-2-(2-bromophenyl)ethanol

This guide provides an in-depth technical analysis of the chiral amino alcohol 2-Amino-2-(2-bromophenyl)ethanol , focusing on the critical distinctions between its (R) and (S) enantiomers. It is designed for researchers in medicinal chemistry and process development.[1][2]

Executive Summary

2-Amino-2-(2-bromophenyl)ethanol is a high-value chiral building block belonging to the class of

The distinction between the (R) and (S) enantiomers is not merely optical; it dictates the 3D topology of downstream Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of fused heterocyclic systems used as antithrombotic agents (P2Y12 inhibitors) and kinase inhibitors. This guide outlines the physicochemical differences, stereoselective synthetic routes, and analytical discrimination of these enantiomers.[1]

Structural & Physicochemical Characterization

The core structure features a chiral center at the benzylic position (

Comparative Properties Table

| Feature | (S)-2-Amino-2-(2-bromophenyl)ethanol | (R)-2-Amino-2-(2-bromophenyl)ethanol |

| CAS Number | 1213600-83-9 | Custom Synthesis / Resolution |

| Stereochemistry | (S)-Configuration (Cahn-Ingold-Prelog) | (R)-Configuration (Cahn-Ingold-Prelog) |

| Optical Rotation | Typically (+) in MeOH (Subject to solvent) | Typically (-) in MeOH (Antipodal to S) |

| 3D Topology | Matches L-amino acid backbone | Matches D-amino acid backbone |

| Key Utility | Precursor for "Natural" stereoisomer analogs | Precursor for metabolic stability (unnatural) |

| Reactive Handle | 2-Br (Ortho) - Intramolecular Heck ready | 2-Br (Ortho) - Intramolecular Heck ready |

The "Ortho-Effect" in Synthesis

The 2-bromo substituent distinguishes this molecule from generic phenylglycinols.

-

Steric Bulk: The bromine atom forces the amino-ethanol side chain out of planarity with the benzene ring, influencing the diastereoselectivity of subsequent reactions (e.g., ring closures).[1]

-

Cyclization Potential: The proximity of the bromine to the nitrogen/oxygen nucleophiles allows for facile transition metal-catalyzed intramolecular cyclization, a pathway unavailable to the 3-bromo or 4-bromo isomers.

Synthetic Pathways & Resolution

Accessing high enantiomeric excess (ee > 99%) is critical.[1] Two primary methodologies are employed: Asymmetric Transfer Hydrogenation (ATH) for direct synthesis and Biocatalytic Kinetic Resolution for separating racemates.[1]

Workflow Visualization: Stereoselective Access

The following diagram illustrates the divergent pathways to generate the (R) and (S) enantiomers.

Caption: Figure 1. Divergent synthetic strategies. Method A (ATH) offers direct access, while Method B (Enzymatic) resolves the racemate.

Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol yields the (S)-enantiomer with high fidelity using a Ruthenium catalyst.

Reagents:

-

Substrate: 2-Amino-1-(2-bromophenyl)ethanone HCl

-

Catalyst: RuCl (0.5 mol%)

-

Solvent: Formic acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst in degassed DMF.

-

Addition: Add the ketone substrate (1.0 eq) to the mixture. Ensure the temperature is maintained at 0°C to prevent non-selective background reduction.

-

H-Source Introduction: Slowly add the HCOOH/Et3N mixture. The reaction is driven by the release of CO2.[1]

-

Monitoring: Stir at 25°C for 12–24 hours. Monitor consumption of ketone via HPLC (C18 column).

-

Workup: Quench with saturated NaHCO3 (pH ~8). Extract with EtOAc (3x).[1][3]

-

Purification: The amino alcohol product is often crystalline.[1] Recrystallize from Isopropanol/Hexane to upgrade ee from 95% to >99%.

Why this works: The chiral diamine ligand (TsDPEN) creates a chiral pocket around the Ruthenium center, permitting hydride transfer only from one face of the ketone, dictated by the steric clash with the ortho-bromo group.

Analytical Discrimination (Chiral HPLC)

Distinguishing the (R) and (S) isomers requires specific chiral stationary phases (CSPs). Standard C18 columns cannot separate these enantiomers.[1]

Recommended Analytical Method

-

Column: Chiralpak AD-H or IA (Amylose-based)

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 220 nm (Absorption of the bromophenyl chromophore)

Decision Logic for Method Development:

Caption: Figure 2. HPLC Method Development Decision Tree for chiral amino alcohols.

Pharmacological & Functional Implications[1][2][3][4][5]

The choice between (R) and (S) is governed by the target biological receptor.[1]

-

Receptor Affinity (Eutomer vs. Distomer):

-

In adrenergic and serotonergic systems, the stereochemistry of the

-hydroxyl group is crucial for H-bonding. Typically, the (R)-configuration of -

However, for 2-bromo derivatives used as intermediates for thienopyridines (e.g., Prasugrel analogs), the chirality sets the fold of the final fused ring system. Using the wrong enantiomer results in a "distomer" that may not fit the P2Y12 receptor pocket.[1]

-

-

Synthetic Utility (The "Handle"):

-

Intramolecular Heck Reaction: The (S)-enantiomer can be cyclized to form (S)-indolines. The 2-Br atom couples with the N-allyl or O-allyl tether.

-

Suzuki Coupling: The 2-Br position allows for the attachment of biaryl systems before or after chiral resolution, expanding the library of potential drug candidates.[1]

-

References

-

Synthesis of Chiral Amino Alcohols

-

Enzymatic Resolution

-

Commercial Availability & CAS Data

-

Chiral Separation Techniques

Sources

Solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in water

An In-Depth Technical Guide to the Aqueous Solubility Profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug product is paved with meticulous scientific investigation. Among the most fundamental physicochemical properties that dictate the fate of a drug candidate is its aqueous solubility. This parameter profoundly influences bioavailability, manufacturability, and, ultimately, therapeutic efficacy. This guide provides a comprehensive, in-depth exploration of the methodologies required to characterize the aqueous solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, a chiral amino alcohol intermediate with potential applications in organic synthesis and pharmaceutical research.[1][2][3]

This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a logical narrative that builds from foundational principles to detailed, actionable experimental protocols. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reliable data.

The Criticality of Solubility in Pharmaceutical Sciences

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility can lead to low and variable bioavailability, posing a significant challenge to achieving consistent therapeutic outcomes.[4] Therefore, a thorough understanding of a compound's solubility profile is paramount during the early stages of drug discovery and development to guide lead optimization and formulation strategies.[4][5][6]

(R)-2-Amino-2-(2-bromophenyl)ethanol HCl is an amine hydrochloride salt.[7] The presence of the amine group, which is protonated to form the hydrochloride salt, generally enhances aqueous solubility compared to the free base.[7][8][9] However, the bromophenyl group contributes to the molecule's lipophilicity, which can counteract the solubility-enhancing effect of the salt form.[10] The interplay of these structural features necessitates a detailed investigation of its solubility.

Theoretical Underpinnings of Solubility for Ionizable Compounds

The solubility of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, as an amine salt, is intrinsically linked to the pH of the aqueous medium.[11] The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The Henderson-Hasselbalch equation governs this equilibrium, and the pH of the solution dictates the predominant species.

The amine group (-NH2) of the free base can accept a proton (H+) to form the corresponding ammonium cation (-NH3+).[7] This protonation makes the molecule more polar and, consequently, more soluble in water.[8] In acidic solutions, the equilibrium will favor the more soluble protonated form. As the pH increases and becomes more basic, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation if the concentration exceeds the intrinsic solubility of the free base.

Experimental Determination of the Aqueous Solubility Profile

A comprehensive understanding of the solubility profile requires the application of robust and validated experimental methods. The following sections detail the protocols for determining the thermodynamic solubility and the pH-solubility profile of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, originally proposed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12] This method measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature under equilibrium conditions.[4]

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess amount of the solid compound ensures that a saturated solution is formed and that equilibrium is maintained between the dissolved and undissolved states.[13]

-

Equilibration Time: The time required to reach equilibrium can vary significantly between compounds. A 24- to 72-hour incubation period is often sufficient, but this should be confirmed by sampling at multiple time points to ensure the concentration has reached a plateau.[14]

-

Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and controlled temperature is crucial for obtaining reproducible results.[15]

-

Phase Separation: Proper separation of the saturated solution from the excess solid is critical to prevent contamination of the sample with undissolved particles, which would lead to an overestimation of solubility. Centrifugation followed by filtration is a common and effective approach.[14]

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl into a series of clear glass vials. A 5-fold excess over the estimated solubility is a good starting point.[15]

-

Add a precise volume of purified water (or a relevant buffer solution) to each vial.

-

-

Equilibration:

-

Sample Collection and Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Clarify the supernatant by centrifugation.

-

Filter the clarified supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Pre-conditioning the filter by discarding the initial volume is recommended to minimize drug loss due to adsorption.[14]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in section 3.3.

-

Data Presentation:

The thermodynamic solubility is reported as the average concentration from multiple replicates after ensuring that equilibrium has been reached.

Table 1: Illustrative Thermodynamic Solubility Data for (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in Water at 25 °C

| Time Point (hours) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean (mg/mL) | Std. Dev. |

| 24 | 15.2 | 15.5 | 15.3 | 15.3 | 0.15 |

| 48 | 15.4 | 15.6 | 15.5 | 15.5 | 0.10 |

| 72 | 15.5 | 15.5 | 15.6 | 15.5 | 0.06 |

Note: The data presented in this table is for illustrative purposes only.

pH-Solubility Profiling: The Potentiometric Titration Method

For ionizable compounds like (R)-2-Amino-2-(2-bromophenyl)ethanol HCl, understanding the relationship between pH and solubility is crucial.[12][16] Potentiometric titration offers a precise and efficient method for determining the pH-solubility profile and can also be used to determine the pKa of the compound.[17][18][19]

Causality Behind Experimental Choices:

-

Titration with Acid/Base: The addition of a strong acid or base allows for the controlled adjustment of the pH of the compound's suspension, enabling the measurement of solubility at various pH values.[12]

-

Continuous pH Monitoring: A pH electrode provides real-time measurement of the solution's pH, allowing for the precise correlation between pH and the amount of dissolved compound.[12]

-

Double-Dosing Method: This approach helps to ensure a constant concentration of the compound during the titration, which is important for accurate pKa and solubility determination.[17][18]

Experimental Protocol:

-

System Setup:

-

Calibrate a pH electrode using standard buffers.

-

Prepare a suspension of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl in purified water in a thermostatted vessel with constant stirring.

-

Immerse the calibrated pH electrode and a burette tip for the titrant into the suspension.

-

-

Titration:

-

Begin the titration by adding small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) to the suspension.

-

After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until a significant drop in pH is observed, indicating the complete dissolution of the solid and the protonation of the dissolved species.

-

To determine the solubility of the free base, a similar titration can be performed starting from an acidic solution and titrating with a standardized strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis:

Data Presentation:

The pH-solubility profile is typically presented as a graph of solubility (on a logarithmic scale) versus pH.

Table 2: Illustrative pH-Solubility Data for (R)-2-Amino-2-(2-bromophenyl)ethanol HCl at 25 °C

| pH | Solubility (mg/mL) |

| 2.0 | 55.8 |

| 3.0 | 50.2 |

| 4.0 | 35.1 |

| 5.0 | 18.3 |

| 6.0 | 5.7 |

| 7.0 | 1.2 |

| 8.0 | 0.8 |

| 9.0 | 0.7 |

| 10.0 | 0.7 |

Note: The data presented in this table is for illustrative purposes only.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the accurate quantification of dissolved compounds in solubility studies.[12][22] For amines, which may have low UV absorbance, pre-column or post-column derivatization can be employed to enhance detection sensitivity.[22][23]

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: A C18 column is commonly used for the separation of small organic molecules like the target compound.[22]

-

UV Detection: The presence of the bromophenyl group should provide a chromophore that allows for UV detection. The optimal wavelength for detection should be determined by running a UV scan of the compound.

-

Calibration Curve: A multi-point calibration curve is essential for accurate quantification. The concentrations of the calibration standards should bracket the expected concentration of the solubility samples.

Experimental Protocol:

-

Instrument and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 30 °C.

-

Detection Wavelength: Determined from the UV spectrum of the compound.

-

Injection Volume: e.g., 10 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of (R)-2-Amino-2-(2-bromophenyl)ethanol HCl of known concentration in a suitable solvent (e.g., mobile phase).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted, filtered samples from the solubility experiments.

-

Quantify the concentration of the compound in the samples by interpolating their peak areas from the calibration curve.

-

Data Presentation:

The results of the HPLC analysis are used to populate the data tables for thermodynamic solubility and the pH-solubility profile.

Table 3: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and require optimization for the specific compound.

Visualization of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the sequence of operations and the relationships between different stages of the solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for pH-Solubility Profiling.

Conclusion

The determination of the aqueous solubility profile of a pharmaceutical candidate such as (R)-2-Amino-2-(2-bromophenyl)ethanol HCl is a foundational activity in drug development. This guide has provided a detailed, scientifically-grounded framework for this undertaking. By employing the robust shake-flask method for thermodynamic solubility and potentiometric titration for pH-solubility profiling, coupled with accurate HPLC-UV quantification, researchers can generate the high-quality data necessary to make informed decisions regarding lead candidate selection, formulation development, and the prediction of in vivo performance. The principles and protocols outlined herein are designed to ensure the integrity and reliability of the generated solubility data, thereby contributing to a more efficient and successful drug development process.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Journal of Chemical Education - ACS Publications.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate.

- Shake Flask logK - Lokey Lab Protocols.

- Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed.

- Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai.

- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate.

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review.

- I and II By: Dr. Ankur Vaidya Potentiometry is the field of electro analytical chemistry in which - upums.

- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.

- (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - Sigma-Aldrich.

- Development of a novel analytical approach combining the quantification of amino acids, organic acids and glucose using HPLC-UV-Vis and HPLC-MS with screening viaNMR - RSC Publishing.

- HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One.

- 1916569-82-8 | (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | ChemScene.

- (2R)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl - Anbu Chem.

- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.

- Why do amines dissolve in hydrochloric acid? - Quora.

- HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed.

- Solubility and pH of amines.

- 2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem.

- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride 95% - Advanced ChemBlocks.

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate.

- Amine - Wikipedia.

- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.

- 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride (C8H10BrNO) - PubChemLite.

- (R)-2-amino-2-(2-bromophenyl)ethanol - ChemicalBook.

- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents.

- 1184472-20-5|2-Amino-2-(2-bromophenyl)ethanol|BLD Pharm.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.

- (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% - Advanced ChemBlocks.

Sources

- 1. 1916569-82-8 | (2R)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl [finechemical.net]

- 2. (R)-2-amino-2-(2-bromophenyl)ethanol [m.chemicalbook.com]

- 3. 1184472-20-5|2-Amino-2-(2-bromophenyl)ethanol|BLD Pharm [bldpharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. quora.com [quora.com]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Amine - Wikipedia [en.wikipedia.org]

- 10. 2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. pubs.acs.org [pubs.acs.org]

- 21. api.upums.ac.in [api.upums.ac.in]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes & Protocols: (R)-2-Amino-2-(2-bromophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide on the proposed application of (R)-2-Amino-2-(2-bromophenyl)ethanol as a novel chiral auxiliary for asymmetric synthesis. While this specific amino alcohol is not yet widely documented in the literature as a mainstream auxiliary, its structural features—a primary amino alcohol backbone with a sterically demanding and electronically distinct 2-bromophenyl group—present a compelling platform for inducing high diastereoselectivity in carbon-carbon bond-forming reactions. This guide, intended for researchers in organic synthesis and drug development, outlines a detailed, field-proven workflow for its use in the asymmetric α-alkylation of carboxylic acids. The protocols are based on established principles from well-regarded chiral auxiliary systems, such as those derived from phenylglycinol and related amino alcohols.[1][2][3] We provide step-by-step methodologies for auxiliary attachment, diastereoselective enolate alkylation, and auxiliary cleavage, complete with mechanistic insights and expected outcomes.

Introduction: The Rationale for (R)-2-Amino-2-(2-bromophenyl)ethanol as a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable formation of a desired enantiomer from a prochiral substrate.[] An effective auxiliary must be readily available in enantiopure form, attach and detach from the substrate under mild conditions without racemization, and exert powerful stereochemical control over subsequent reactions.[]

(R)-2-Amino-2-(2-bromophenyl)ethanol is a structurally intriguing candidate for a chiral auxiliary. It belongs to the class of 1,2-amino alcohols, which are precursors to some of the most successful auxiliaries in asymmetric synthesis, including Evans' oxazolidinones and Meyers' oxazolines.[][5] We hypothesize that the key to its efficacy lies in two core features:

-

The (R)-Stereocenter: Provides the fundamental chiral information.

-

The 2-Bromophenyl Group: This substituent is sterically bulky and positioned ortho to the stereocenter. In a rigid, chelated reaction intermediate, this group is perfectly poised to act as a stereochemical directing group, shielding one face of a reactive intermediate from attack. Its electron-withdrawing nature may also influence the electronic properties of the system.

This guide proposes its application in the asymmetric alkylation of carboxylic acid derivatives, a fundamental transformation in the synthesis of chiral building blocks for pharmaceuticals and natural products.

Proposed General Workflow

The overall strategy involves the temporary attachment of the chiral auxiliary to a prochiral carboxylic acid, performing a diastereoselective alkylation, and finally cleaving the auxiliary to reveal the enantiomerically enriched product.

Figure 1: General workflow for asymmetric α-alkylation using the proposed chiral auxiliary.

Detailed Protocols & Methodologies

Protocol 1: Synthesis of the Chiral N-Acyl Oxazolidinone

The first step is to form a rigid heterocyclic system that links the carboxylic acid substrate to the chiral auxiliary. Formation of an N-acyl oxazolidinone is a robust and widely used method for this purpose.

Reaction: (R)-2-Amino-2-(2-bromophenyl)ethanol + Prochiral Acyl Chloride → (R)-4-(2-Bromophenyl)-N-acyl-oxazolidin-2-one

Materials:

-

(R)-2-Amino-2-(2-bromophenyl)ethanol

-

Prochiral carboxylic acid (e.g., propanoic acid)

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Formation of the Oxazolidinone Auxiliary:

-

Dissolve (R)-2-Amino-2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.2 eq) dropwise.

-

Slowly add a solution of triphosgene (0.4 eq) in DCM. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield (R)-4-(2-bromophenyl)oxazolidin-2-one.

-

-

Acylation of the Oxazolidinone:

-

To a separate flask, convert the prochiral carboxylic acid (e.g., propanoic acid, 1.2 eq) to its acyl chloride by reacting with SOCl₂ (1.5 eq) at reflux, followed by removal of excess SOCl₂ under vacuum.

-

Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise to deprotonate the nitrogen.

-

Slowly add the freshly prepared acyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to obtain the final N-acyl oxazolidinone adduct.

-

Protocol 2: Diastereoselective α-Alkylation

This is the key stereochemistry-defining step. A lithium or sodium enolate is formed and then quenched with an electrophile. The bulky 2-bromophenyl group is expected to block the "top" face of the planar enolate, forcing the electrophile to approach from the less hindered "bottom" face.[6]

Reaction: Chiral Adduct + Base + Electrophile → α-Alkylated Adduct (High Diastereomeric Excess)

Materials:

-

N-Acyl oxazolidinone adduct (from Protocol 1)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide electrophile (e.g., benzyl bromide, methyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Enolate Formation:

-

Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise over 15 minutes.

-

Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete formation of the (Z)-enolate.

-

-

Alkylation:

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at this temperature for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity. Monitor by TLC.[6]

-

Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral stationary phase.

-

Figure 2: Proposed model for diastereoselection. The bulky 2-bromophenyl group sterically hinders the re-face of the lithium-chelated (Z)-enolate, directing the electrophile (R'-X) to attack the unshielded si-face.

Protocol 3: Auxiliary Cleavage and Recovery

The final step is to liberate the desired chiral carboxylic acid and recover the auxiliary for reuse. Hydrolysis with lithium hydroperoxide (LiOOH) is a mild and effective method for cleaving N-acyl oxazolidinones without causing epimerization of the newly formed stereocenter.[7]

Reaction: α-Alkylated Adduct + LiOOH → Chiral Carboxylic Acid + Recovered Auxiliary

Materials:

-

α-Alkylated N-acyl oxazolidinone adduct

-

Lithium hydroxide (LiOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃)

Step-by-Step Procedure:

-

Cleavage Reaction:

-

Dissolve the purified alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous H₂O₂ (4.0 eq), followed by aqueous LiOH (2.0 eq).

-

Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

-

Work-up:

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) to reduce excess peroxide. Stir for 20 minutes.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Dilute the remaining aqueous solution with water and extract with DCM (3x) to recover the chiral auxiliary, (R)-2-Amino-2-(2-bromophenyl)ethanol. The combined organic layers can be dried and purified for reuse.

-

Acidify the remaining aqueous layer to pH 1-2 with 1M HCl.

-

Extract the chiral carboxylic acid product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. The enantiomeric excess (e.e.) can be determined by converting the acid to a methyl ester and analyzing by chiral HPLC or GC.

-

Summary of Expected Results

This proposed workflow is expected to provide access to α-substituted carboxylic acids with high levels of stereochemical purity. The performance of the auxiliary can be quantified by the diastereomeric ratio of the alkylation step and the final enantiomeric excess of the product.

| Step | Transformation | Key Reagents | Expected Outcome | Analytical Method |

| 1 | Auxiliary Attachment | n-BuLi, Acyl Chloride | >80% Yield | ¹H NMR, ¹³C NMR, MS |

| 2 | α-Alkylation | LDA, R-X | >90% Yield, d.r. >95:5 | ¹H NMR, Chiral HPLC |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ | >90% Yield, e.e. >95% | Chiral HPLC/GC |

Conclusion and Outlook

Based on established principles of asymmetric synthesis, (R)-2-Amino-2-(2-bromophenyl)ethanol holds significant promise as a highly effective chiral auxiliary. The sterically demanding 2-bromophenyl group is ideally positioned to enforce high facial selectivity in enolate reactions. The protocols detailed herein provide a robust framework for researchers to explore its utility in the synthesis of valuable, enantiomerically pure chiral building blocks. Further investigations could expand its application to other important transformations, such as asymmetric aldol, Michael, and Diels-Alder reactions.

References

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

-

Agami, C., et al. (1998). Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols. Tetrahedron: Asymmetry, 9(22), 3955–3958. [Link]

-

Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

-

Meyers, A. I., & Mihelich, E. D. (1976). The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]

-

Ino, Y., et al. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 65(9), 2626-2631. [Link]

-

Karaman, R. (2016). Response to "Chiral auxilliary cleavage?". ResearchGate. [Link]

Sources

Application Notes & Protocols: Reductive Amination of 2-Amino-2-Phenylethanol Derivatives

Introduction: Strategic N-Alkylation of Bio-active Scaffolds

The 2-amino-2-phenylethanol framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including crucial β-adrenergic receptor agonists and antagonists. The ability to selectively introduce alkyl groups at the primary amine—a process known as N-alkylation—is a pivotal step in the synthesis and structure-activity relationship (SAR) studies of these molecules. Reductive amination stands out as a premier method for this transformation due to its broad functional group tolerance, operational simplicity, and high degree of control, which circumvents the common issue of overalkylation associated with direct alkylation methods.[1][2]

This guide provides a comprehensive overview of the strategic considerations and practical execution of reductive amination procedures tailored for 2-amino-2-phenylethanol derivatives. We will delve into the mechanistic underpinnings, compare key reducing agents, and offer detailed protocols to empower researchers in the synthesis of novel derivatives with high fidelity.

Core Principles: The Reductive Amination Pathway

Reductive amination is a two-stage process that seamlessly converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted secondary amine.[2]

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the 2-amino-2-phenylethanol derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine (or Schiff base) intermediate. Under the mildly acidic conditions often employed, the imine nitrogen can be protonated to form an iminium ion, which is a highly electrophilic species.[3]

-

Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final N-alkylated amine product.[3]

A key advantage of this method is the ability to perform it as a "one-pot" reaction, where the imine formation and reduction occur sequentially in the same reaction vessel.[2] This is achieved by using reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound.

Diagram: General Mechanism of Reductive Amination

Caption: General workflow of a reductive amination reaction.

Key Considerations for 2-Amino-2-Phenylethanol Derivatives

The presence of a pre-existing stereocenter and a hydroxyl group in 2-amino-2-phenylethanol derivatives introduces specific challenges and opportunities that must be addressed for successful synthesis.

Stereocontrol: The Influence of the Resident Chiral Center

When employing a chiral 2-amino-2-phenylethanol derivative, the reductive amination of a prochiral ketone will generate a new stereocenter, leading to the formation of diastereomers. The stereochemical outcome is influenced by the directing effect of the resident hydroxyl and phenyl groups.

-

Chelation Control: In the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), the substrate can form a chelated intermediate with the metal center, involving the amine and the hydroxyl group. The incoming hydride from the reducing agent will then attack the less sterically hindered face of the imine, often leading to a high degree of diastereoselectivity. This approach has been successfully used to prepare syn-1,3-amino alcohols.[4]

-

Enzymatic Approaches: For achieving high enantioselectivity, biocatalytic methods using engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) are powerful alternatives.[5][6] These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess (>99% ee).[5][6]

Choice of Reducing Agent

The selection of the reducing agent is critical for achieving high yields and minimizing side reactions.

| Reducing Agent | Key Characteristics & Suitability for 2-Amino-2-Phenylethanol Derivatives |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Preferred Choice: Mild, selective, and highly effective for a wide range of aldehydes and ketones.[7][8] Its reduced reactivity prevents the reduction of the starting carbonyl compound. It is incompatible with protic solvents like methanol but works well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8] |

| Sodium Cyanoborohydride (NaBH₃CN) | Classic Reagent: Effective and stable under mildly acidic conditions (pH 4-6), which are optimal for imine formation.[1][9] However, it is highly toxic, and its byproducts can contaminate the final product.[7] |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Green & Scalable: An environmentally friendly option, particularly suitable for large-scale synthesis.[2] The catalyst and conditions must be carefully selected to avoid reduction of the phenyl ring. |

| Enzymatic (AmDHs, IREDs) | High Stereoselectivity: The best option for controlling the stereochemistry of the newly formed amine center, often yielding products with very high enantiomeric or diastereomeric excess.[5][10] |

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-alkylation of a chiral 2-amino-2-phenylethanol derivative with an aldehyde.

Materials:

-